molecular formula C6H8O18P4.K8 B1147073 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt CAS No. 145843-69-2

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

Cat. No. B1147073
CAS RN: 145843-69-2
M. Wt: 804.73
InChI Key:
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Description

Synthesis Analysis

The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate and its analogs has been reported through various chemical strategies. Chung et al. (1998) described the synthesis of D- and L-myo-Inositol 1,2,4,5-tetrakisphosphate, which are analogues of D-myo-Inositol 1,4,5-trisphosphate, a calcium mobilizing second messenger, indicating the chemical versatility and the interest in synthesizing different inositol phosphates for biological studies (Chung et al., 1998). Additionally, Mills et al. (2003) detailed a definitive synthesis of D-myo-inositol 1,4,5,6-tetrakisphosphate and its enantiomer, showcasing the synthetic approaches to accessing these complex molecules (Mills et al., 2003).

Molecular Structure Analysis

The molecular structure of D-myo-Inositol-1,3,4,5-tetrakisphosphate has been elucidated through various spectroscopic techniques, including NMR spectroscopy. Cerdán et al. (1986) provided a detailed NMR spectroscopic analysis of myo-inositol phosphates, including D-myo-Inositol-1,3,4,5-tetrakisphosphate, contributing to our understanding of its complex structure and the spatial arrangement of its phosphate groups (Cerdán et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of D-myo-Inositol-1,3,4,5-tetrakisphosphate involves its phosphate groups, which can undergo various phosphorylation and dephosphorylation reactions, reflecting its role in cellular signaling pathways. Studies have shown the synthesis of analogs and derivatives, indicating the chemical modifications possible on the inositol ring and its phosphate groups to study their biological functions and interactions with proteins (Roemer et al., 1995).

Physical Properties Analysis

The physical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate, particularly its solubility, are influenced by its octapotassium salt form. This enhances its solubility in aqueous solutions, making it more amenable for biological assays and studies. The synthesis and study of its analogs further provide insights into the relationship between its structure and physical properties.

Chemical Properties Analysis

The chemical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate are central to its function as a signaling molecule. Its interactions with various enzymes, such as kinases and phosphatases, underline its role in modulating cellular signaling pathways. Guedat et al. (1997) investigated the inframolecular acid-base properties of D-myo-Inositol 1,3,4,5-tetrakisphosphate, highlighting its chemical behavior in biological systems (Guedat et al., 1997).

Scientific Research Applications

  • Second Messenger in Signal Transduction : D-myo-Inositol 1,3,4,5-tetrakisphosphate is suggested to be a second messenger in cellular signal transduction, especially following muscarinic receptor stimulation in rat cerebral cortical slices (Batty, Nahorski, & Irvine, 1985).

  • Synthesis from Inositol Phosphates : It can be synthesized from myo-inositol 1,4,5-trisphosphate in rat brain homogenates, indicating its role in complex biochemical pathways (Stephens, Hawkins, Barker, & Downes, 1988).

  • Stereoselective Synthesis for Research : Stereoselective synthesis from deoxy myo inositol precursors has been investigated, which is crucial for research purposes (Dubreuil et al., 1999).

  • Study of Enantiomers : Enantiomers of D-myo-Inositol 1,3,4,5-tetrakisphosphate have been synthesized to assist in the elucidation of its mechanism of action in signal transduction (Horne & Potter, 2001).

  • Intramolecular Acid-Base Properties : Research on the protonation processes of individual phosphate groups in D-myo-Inositol 1,3,4,5-tetrakisphosphate has been conducted to understand its chemical behavior (Guédat et al., 1997).

  • Biological Activity and pH-Dependent Properties : D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, a mimic of D-myo-Inositol 1,3,4,5-tetrakisphosphate, has been studied for its biological activity and pH-dependent conformational properties, emphasizing the importance of the 6-OH group in its function (Horne et al., 2004).

properties

IUPAC Name

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWTQSZUMYYND-QAVKKEKOSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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